Thymine-15N2,13C
Description
Significance of Isotopic Probes in Elucidating Biological Processes
Isotopic probes have revolutionized our understanding of a vast array of biological processes. silantes.comsilantes.com They serve as powerful tracers, allowing researchers to follow the metabolic fate of molecules, unravel complex biochemical pathways, and study the dynamics of molecular interactions. silantes.commdpi.com The use of stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), provides a safe and effective alternative to radioactive isotopes. thermofisher.com These labeled compounds enable precise quantification and tracking of molecules in diverse fields including proteomics, metabolomics, and structural biology. silantes.comthermofisher.com The ability to distinguish labeled from unlabeled molecules with high sensitivity has been instrumental in advancing our knowledge of everything from nutrient cycling in ecosystems to the intricate mechanisms of DNA replication and repair. silantes.commdpi.comdoe.gov
Rationale for 15N and 13C Labeling in Nucleic Acid Studies
In the realm of nucleic acid research, the stable isotopes ¹⁵N and ¹³C are of particular importance. silantes.com DNA and RNA are rich in nitrogen and carbon, making these isotopes ideal for labeling the fundamental building blocks of these macromolecules. The introduction of ¹⁵N and ¹³C into nucleobases, such as thymine (B56734), creates a distinct mass signature that can be readily detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. silantes.comnih.gov This labeling strategy enhances detection sensitivity and allows for the precise quantification of nucleic acids and their metabolites. silantes.com Furthermore, ¹⁵N and ¹³C labeling is crucial for NMR-based structural studies, as it improves spectral resolution and facilitates the determination of three-dimensional structures and molecular interactions of DNA and RNA. silantes.comnih.gov
Historical Context and Evolution of Isotope Labeling Techniques for DNA and RNA Components
The concept of using isotopes as tracers dates back to the early 20th century, with George de Hevesy's pioneering work using radioactive lead to study biological processes, for which he was awarded the Nobel Prize in Chemistry in 1943. bitesizebio.com Initially, radioactive isotopes like Phosphorus-32 (³²P) and Tritium (³H) were the mainstays for labeling nucleic acids. bitesizebio.com While effective, the safety concerns and limitations of working with radioactive materials spurred the development of non-radioactive labeling techniques. bitesizebio.com
The advent of stable isotope labeling, particularly with ¹³C and ¹⁵N, marked a significant advancement. nih.gov Early methods focused on uniform labeling, where organisms were grown in media containing exclusively ¹³C- and ¹⁵N-enriched nutrients. ru.nl While powerful, this approach could lead to complex spectra in NMR studies. acs.org Consequently, more sophisticated techniques emerged, including site-specific labeling, which allows for the incorporation of isotopes at precise locations within a molecule. nih.govoup.com This evolution has been driven by the parallel development of analytical instrumentation, such as high-resolution mass spectrometry and advanced NMR spectroscopy, which can detect and analyze the subtle differences imparted by isotopic labels. researchgate.netthermofisher.com
Physicochemical Properties of Thymine-15N2,13C
This compound is a specialized, isotopically labeled form of the pyrimidine (B1678525) nucleobase, thymine. medchemexpress.com This compound is a critical tool in a variety of biochemical and biomedical research applications.
| Property | Value |
| Molecular Formula | C4¹³CH6¹⁵N2O2 |
| Molecular Weight | 129.09 g/mol |
| Isotopic Purity | Typically ≥98% for ¹⁵N and ¹³C |
| Appearance | Solid at room temperature |
| Solubility | Slightly soluble in DMSO and Methanol |
Table 1: Physicochemical properties of this compound. invivochem.comas-1.co.jp
Synthesis and Biosynthesis
The production of this compound can be achieved through both chemical synthesis and biosynthetic methods, each offering distinct advantages depending on the desired application.
Chemical Synthesis
Chemical synthesis provides a direct and controlled method for producing this compound. One documented approach involves the condensation of ethyl formate (B1220265) and ethyl propionate (B1217596) to form an intermediate, which is then reacted with isotopically labeled urea-¹⁵N₂ under acidic conditions to yield thymine-¹⁵N₂. xml-journal.netresearchgate.netdoaj.org A similar strategy can be adapted to incorporate ¹³C by using ¹³C-labeled precursors in the synthesis pathway. nih.gov For instance, the synthesis of 6-¹³C-pyrimidine DNA phosphoramidites starts with 2-bromopropionic acid and introduces the ¹³C label via ¹³C-potassium cyanide. nih.gov These synthetic routes offer high yields and purity, making them suitable for producing the specific labeled compound required for various research applications. xml-journal.netresearchgate.netdoaj.org
Biosynthesis (In Vivo and In Vitro)
Biosynthetic methods leverage the natural metabolic pathways of organisms to incorporate stable isotopes into biomolecules.
In Vivo Labeling
In vivo labeling involves cultivating microorganisms or cells in a growth medium where the primary carbon and nitrogen sources are replaced with ¹³C- and ¹⁵N-enriched substrates. ru.nl For example, bacteria can be grown on a medium containing [¹³C]-glucose and [¹⁵N]-ammonium salts. The organisms will then utilize these labeled precursors to synthesize their own nucleotides, including thymine, thereby incorporating the heavy isotopes into their DNA. ru.nl This method is effective for producing uniformly labeled nucleic acids for structural and metabolic studies. researchgate.net
In Vitro Enzymatic Synthesis
In vitro enzymatic synthesis offers a more controlled biosynthetic approach. This method utilizes a series of purified enzymes to construct the desired labeled molecule from isotopically labeled precursors in a test tube. nih.gov For nucleic acids, enzymes like T7 RNA polymerase can be used to transcribe DNA templates into RNA using ¹³C- and ¹⁵N-labeled nucleotide triphosphates (NTPs). nih.gov Similarly, DNA polymerases can be used for DNA synthesis. While highly specific, this method can be limited by the availability and cost of the labeled precursors and the efficiency of the enzymatic reactions. nih.gov
Applications in Biomolecular Research
The unique properties of this compound make it a valuable tool in several key areas of biomolecular research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. nih.gov The incorporation of ¹⁵N and ¹³C labels into thymine, and subsequently into DNA, is crucial for overcoming the spectral overlap that often complicates the analysis of large nucleic acids. nih.govresearchgate.net The distinct chemical shifts of the ¹⁵N and ¹³C nuclei provide additional data points that help to resolve ambiguities and facilitate the assignment of resonances in the NMR spectrum. researchgate.net This enhanced resolution allows for detailed studies of DNA conformation, protein-DNA interactions, and the effects of drug binding. nih.govnih.gov
Mass Spectrometry
Mass spectrometry is used to determine the mass-to-charge ratio of molecules and is a highly sensitive method for detecting and quantifying isotopically labeled compounds. nih.gov
Quantitative Proteomics and Metabolomics
In proteomics and metabolomics, stable isotope labeling is a cornerstone for accurate quantification. silantes.com While not directly used in proteomics, the principles of using labeled compounds like this compound are analogous to techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). thermofisher.com In metabolomics, this compound can serve as an internal standard for the precise quantification of endogenous thymine and its metabolites in complex biological samples. caymanchem.com The known concentration of the added labeled standard allows for the accurate determination of the unlabeled analyte's concentration, a technique known as isotope dilution mass spectrometry. nih.gov
Tracing Metabolic Pathways of Nucleic Acids
By introducing this compound into cells or organisms, researchers can trace its incorporation into newly synthesized DNA. silantes.com This allows for the study of DNA replication, repair, and degradation pathways. silantes.com Following the flow of the labeled thymine through various metabolic routes provides a dynamic view of nucleic acid metabolism and its regulation under different physiological or pathological conditions. silantes.comsilantes.com For instance, it can be used to measure the rate of DNA synthesis, providing insights into cell proliferation. pnas.org
Analytical Techniques for Detection and Quantification
The detection and quantification of this compound rely on sophisticated analytical methods that can distinguish between the labeled and unlabeled forms of the molecule.
NMR Spectroscopy
NMR spectroscopy is not only an application but also a primary analytical technique for characterizing this compound. Specific NMR experiments are designed to exploit the presence of the ¹⁵N and ¹³C isotopes.
1D and 2D NMR Experiments
One-dimensional (1D) ¹³C and ¹⁵N NMR spectra provide direct evidence of isotopic incorporation and can be used to determine the positions of the labels within the molecule. researchgate.net Two-dimensional (2D) heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful. nih.gov These experiments correlate the chemical shifts of protons with those of the directly attached ¹³C or ¹⁵N nuclei, providing unambiguous assignments and detailed structural information. nih.gov
Relaxation-Based NMR Experiments
Relaxation-based NMR experiments can be used to study the dynamics of DNA containing this compound. nih.gov By measuring the relaxation rates of the ¹³C and ¹⁵N nuclei, researchers can gain insights into molecular motions occurring on a wide range of timescales, from picoseconds to seconds. This information is crucial for understanding the flexibility of the DNA double helix and how it changes upon interaction with other molecules. nih.gov
Mass Spectrometry
Mass spectrometry is the other key analytical technique for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of complex biological mixtures. researchgate.net In this method, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluting compounds are then introduced into the mass spectrometer for detection. researchgate.net This approach allows for the separation of thymine from other cellular components before its quantification by the mass spectrometer. researchgate.net
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is often used for the definitive identification and quantification of molecules in complex samples. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, in this case, the molecular ion of this compound) is selected and then fragmented. The resulting fragment ions (product ions) create a unique "fingerprint" that confirms the identity of the molecule. This high degree of specificity makes isotope dilution LC-MS/MS the gold standard for quantitative analysis in many applications. nih.gov
Properties
Molecular Formula |
C₄¹³CH₆¹⁵N₂O₂ |
|---|---|
Molecular Weight |
129.09 |
Synonyms |
5-Methyl-2,4(1H,3H)-pyrimidinedione-15N2,13C; NSC 14705-15N2,13C; NSC 1686634-15N2,13C; 4-Hydroxy-5-methylyrimidin-2(1H)-one-15N2,13C; 5-Methyluracil-15N2,13C; USP Zidovudine Related Compound C-15N2,13C; |
Origin of Product |
United States |
Methodologies for Isotopic Labeling of Thymine 15n2,13c and Its Derivatives
Chemical Synthesis Approaches for Site-Specific Incorporation
Chemical synthesis offers precise control over the placement of isotopic labels within the thymine (B56734) molecule. isotope.com This specificity is crucial for probing specific sites within a larger biomolecule.
Precursor Synthesis and Isotopic Enrichment
The synthesis of isotopically labeled thymine often starts with simple, commercially available precursors that are enriched with ¹⁵N and ¹³C. A common strategy involves the condensation of an isotopically labeled urea (B33335) molecule with a suitable three-carbon unit.
A notable method for synthesizing thymine-¹⁵N₂ involves using ¹⁵N₂-urea. In one approach, ethyl formate (B1220265) and ethyl propionate (B1217596) are used as raw materials to synthesize the intermediate ethyl 2-formylpropionate. This intermediate is then condensed with ¹⁵N₂-urea under acid catalysis to yield thymine-¹⁵N₂ with high chemical purity (>99%) and ¹⁵N enrichment (>98 atom%). researchgate.netdoaj.org This method is advantageous due to its simple operation, short process, and minimal side products, achieving a yield of over 80%. researchgate.netdoaj.org
Another innovative approach utilizes dinitrogen (N₂) and carbon as the fundamental building blocks. oup.com In this process, ¹⁵N₂ gas is fixed with carbon and lithium hydride to form Li₂C¹⁵N₂, which serves as an activated nitrogen source. oup.com This intermediate is then used to generate ¹⁵N-labeled urea in situ, which subsequently condenses with α-formylpropionate to produce ¹⁵N-labeled thymine. oup.comoup.com
For the introduction of ¹³C, labeled precursors such as [6-¹³C]-potassium cyanide or [2-¹³C]-bromoacetic acid can be employed. oup.comnih.gov For instance, the synthesis of [6-¹³C]-thymine can be achieved starting from 2-bromopropionic acid. oup.comresearchgate.net The conversion of 2'-deoxyuridine (B118206) to thymidine (B127349) can also be utilized, where the methyl group is introduced using an isotopically labeled methyl source like ¹³CH₃I. oup.comnih.govnih.govoup.com
A summary of key chemical synthesis precursors is provided in the table below.
| Labeled Precursor | Target Labeling | Reference |
| ¹⁵N₂-Urea | ¹⁵N at N1 and N3 | researchgate.netdoaj.org |
| Li₂C¹⁵N₂ | ¹⁵N at N1 and N3 | oup.comoup.com |
| ¹³CH₃I | ¹³C at the methyl group | oup.com |
| [6-¹³C]-Potassium Cyanide | ¹³C at C6 | oup.com |
| [2-¹³C]-Bromoacetic Acid | ¹³C at C5 | nih.gov |
| 2-Bromopropionic Acid | ¹³C at C6 | oup.comresearchgate.net |
Regioselective Labeling Strategies
Regioselective labeling ensures that isotopes are introduced at specific, predetermined positions within the thymine ring. This is often achieved by carefully selecting starting materials and reaction conditions.
The synthesis of thymine-¹⁵N₂ from ¹⁵N₂-urea is inherently regioselective, placing the ¹⁵N atoms at the N1 and N3 positions of the pyrimidine (B1678525) ring. researchgate.netdoaj.org Similarly, using precursors like [6-¹³C]-potassium cyanide or [2-¹³C]-bromoacetic acid allows for the specific placement of a ¹³C label at the C6 or C5 position, respectively. oup.comnih.gov
For instance, the synthesis of [6-¹³C]-thymine involves a multi-step process starting from bromopropionic acid, which undergoes a Kolbe nitrile reaction followed by the addition of urea and subsequent cyclization. nih.govresearchgate.net The use of ¹³C-labeled cyanide in the nitrile reaction ensures the specific incorporation of the isotope at the C6 position.
The development of such strategies is critical for NMR studies, where unambiguous assignment of signals is paramount. The ability to selectively label different atoms allows researchers to disentangle complex spectra and gain precise structural and dynamic information. researchgate.netrsc.org
Incorporation into Oligonucleotides (DNA/RNA) via Phosphoramidite (B1245037) Chemistry
Once the labeled thymidine is synthesized, it must be converted into a phosphoramidite building block for incorporation into DNA or RNA strands. isotope.com This is the standard method for solid-phase oligonucleotide synthesis. isotope.comoup.com
The labeled thymidine is first protected at its 5'-hydroxyl group with a dimethoxytrityl (DMT) group. Then, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the thymidine phosphoramidite. oup.comresearchgate.net This resulting phosphoramidite is then ready for use in an automated DNA/RNA synthesizer. oup.com
During solid-phase synthesis, the labeled thymidine phosphoramidite is coupled to the growing oligonucleotide chain at the desired position. oup.com High coupling yields are essential for the synthesis of long DNA or RNA sequences. oup.com This method allows for the precise, site-specific incorporation of the isotopically labeled thymine into any position within an oligonucleotide sequence. isotope.com This capability is invaluable for studying nucleic acid structure, dynamics, and interactions with other molecules. oup.comnih.gov
Chemo-Enzymatic and Enzymatic Labeling Strategies
Chemo-enzymatic and purely enzymatic methods provide an alternative to total chemical synthesis, often leveraging the high specificity of enzymes to achieve desired labeling patterns. researchgate.netnih.govoup.comnih.gov These strategies can be particularly advantageous for producing uniformly labeled molecules or for synthesizing larger quantities of labeled nucleic acids. isotope.comnih.gov
Biosynthetic Pathways for Isotope Incorporation in Model Organisms
Model organisms, particularly bacteria like Escherichia coli, can be cultured in media containing isotopically enriched nutrients to produce labeled biomolecules. researchgate.netnih.govresearchgate.net For producing labeled thymine, E. coli can be grown on a medium where the primary carbon source is ¹³C-glucose and the nitrogen source is ¹⁵N-ammonium sulfate. researchgate.netnih.gov
The bacteria metabolize these labeled precursors, incorporating the isotopes into their cellular components, including nucleotides. researchgate.net The nucleic acids (DNA and RNA) can then be harvested from the cells and enzymatically degraded to yield individual nucleoside monophosphates (NMPs) or deoxynucleoside monophosphates (dNMPs). ru.nl These labeled NMPs and dNMPs can then be further processed for various applications. While this method is excellent for uniform labeling, the yield of dNMPs is generally lower than that of ribonucleoside monophosphates (rNMPs). ru.nl
Research has also explored the specific biosynthetic pathways in E. coli that contribute to thiamine (B1217682) (a related pyrimidine-containing compound) synthesis, revealing unexpected contributions from enzymes in the isoleucine and tryptophan biosynthetic pathways. nih.govresearchgate.net Understanding these metabolic networks can help optimize labeling strategies in vivo. nih.govresearchgate.netresearchgate.netasm.org
| Model Organism | Isotopic Source | Labeled Product | Reference(s) |
| Escherichia coli | ¹³C-Glucose, ¹⁵N-Ammonium Sulfate | Uniformly ¹³C,¹⁵N-labeled NTPs/dNTPs | researchgate.netnih.govresearchgate.net |
| Methylophilus methylotrophus | ¹³C-Methanol | Uniformly ¹³C-labeled ribonucleotides | researchgate.net |
In Vitro Transcription and Polymerase-Based Labeling Techniques
For the synthesis of labeled DNA and RNA oligonucleotides, enzymatic methods using polymerases are highly effective. isotope.com These techniques utilize labeled nucleoside triphosphates (NTPs) or deoxynucleoside triphosphates (dNTPs) as substrates.
In vitro transcription is a widely used method for producing large quantities of labeled RNA. isotope.comresearchgate.net The process involves a DNA template, a specific RNA polymerase (like T7 RNA polymerase), and a mixture of the four required ribonucleoside triphosphates (rNTPs). nih.gov By using one or more ¹³C and/or ¹⁵N-labeled rNTPs in the reaction mixture, uniformly or selectively labeled RNA molecules can be synthesized. isotope.comnih.gov
Similarly, labeled DNA can be synthesized using a DNA polymerase, such as the Klenow fragment of E. coli DNA polymerase I, a DNA template, and labeled deoxynucleoside triphosphates (dNTPs). researchgate.netnih.govnih.govacs.org This method allows for the incorporation of labeled thymidine triphosphate into a growing DNA strand. researchgate.netcapes.gov.brnih.gov These polymerase-based techniques are crucial for creating labeled nucleic acids for structural and functional studies. acs.orgacs.org
A chemo-enzymatic approach combines chemical synthesis of labeled precursors with enzymatic reactions. researchgate.netnih.govmdpi.com For example, a chemically synthesized, isotopically labeled thymine base can be enzymatically coupled to a ribose or deoxyribose sugar and then phosphorylated to yield the corresponding labeled nucleotide triphosphate. nih.gov This hybrid strategy leverages the precision of chemical synthesis and the efficiency of enzymatic catalysis. oup.comnih.gov
Labeling in Cellular Systems for Biological Studies
The introduction of stable isotopes such as ¹⁵N and ¹³C into thymine, and subsequently into DNA, within living cellular systems is a powerful technique for investigating various biological processes. silantes.comthermofisher.com This methodology, known as metabolic labeling, relies on the cell's own biosynthetic machinery to incorporate isotopically labeled precursors into macromolecules. thermofisher.com By providing cells with a growth medium containing thymine or its nucleoside/nucleotide derivatives enriched with ¹⁵N and ¹³C, researchers can effectively "tag" newly synthesized DNA. silantes.comthermofisher.com This enables the tracing and analysis of DNA in studies of cell proliferation, DNA replication, and structural biology without the use of radioactive materials. nih.gov
The general principle involves culturing cells in a medium where a natural building block, in this case, thymidine, is replaced by its isotopically labeled analog, such as [U-¹³C, ¹⁵N]-thymidine. thermofisher.com The cellular enzymes utilize this labeled analog for DNA synthesis, resulting in DNA molecules with a defined isotopic signature. silantes.com The non-radioactive nature of these stable isotopes makes them suitable for in vivo studies, allowing for real-time observation of biological processes in their native context. silantes.com
Detailed Research Findings
A notable application of this technique was demonstrated in a study investigating the efficiency of various stable isotope precursors for labeling DNA in a human hepatoma cell line (Hep G2). nih.govtandfonline.com The research aimed to measure cell proliferation by quantifying the incorporation of the label into the DNA of the cultured cells over a 24-hour period. tandfonline.com Among the precursors tested—which included [1-¹³C]-glycine, [1,2-¹³C₂]-glycine, and [U-¹³C]-glucose—[U-¹³C, ¹⁵N]-thymidine showed a remarkably high efficiency of incorporation into the thymidine (T) component of the DNA. tandfonline.com
In the experiment, [U-¹³C, ¹⁵N]-thymidine was added to the culture medium at a concentration of 6.3 µM. tandfonline.com Although this concentration was significantly lower than that of other tested precursors like glucose or glycine, it resulted in a very large increase in the isotopic enrichment of thymidine extracted from the cellular DNA. tandfonline.com The substantial enrichment is a key finding, highlighting the direct and efficient utilization of exogenous thymidine for DNA synthesis via salvage pathways. tandfonline.com The results from this comparative study underscore the efficacy of using isotopically labeled thymidine for tracking DNA synthesis in cellular models. nih.govtandfonline.com
Table 1: Isotopic Enrichment in DNA of Hep G2 Cells with Different Labeled Precursors
| Labeled Precursor | Concentration in Medium | Target Deoxynucleoside | Percent DNA Enrichment (%) |
| [1,2-¹³C₂]-Glycine | 0.4 mM | dG | 1.1 |
| [U-¹³C]-Glucose | 25 mM | dA | 3.5 |
| [U-¹³C, ¹⁵N]-Thymidine | 6.3 µM | T | Very Large Increase * |
Table adapted from a study on labeling DNA with stable isotopes. tandfonline.com The original study noted a substantial enrichment in the Thymidine (T) peak that was visibly evident in the mass spectrometry data, although a precise percentage was not calculated in the same manner as for the other precursors due to the high level of incorporation.
This metabolic labeling approach is foundational for a range of advanced biological studies. For instance, multi-isotope imaging mass spectrometry (MIMS) utilizes the incorporation of labeled nucleosides to visualize DNA synthesis and transcriptional activity at a subcellular level. life-science-alliance.org In one such strategy, proliferating cells are cultured with ¹³C-thymidine to saturate the labeling of existing DNA, followed by a pulse of ¹⁵N-uridine to trace the synthesis of new RNA, allowing for nanoscale imaging of DNA replication and transcription. life-science-alliance.org
Furthermore, the incorporation of ¹⁵N and ¹³C labeled nucleosides is crucial for in-cell Nuclear Magnetic Resonance (NMR) spectroscopy. annualreviews.org This technique allows for the study of the structure and dynamics of nucleic acids within the complex environment of a living cell, such as a Xenopus oocyte. annualreviews.org By delivering specifically labeled DNA or RNA into cells, researchers can overcome the challenges of background signals from other cellular components and obtain high-resolution structural information in a physiologically relevant context. annualreviews.org
Advanced Spectroscopic Applications in Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for investigating the three-dimensional structure and dynamics of biological macromolecules in solution. researchgate.net The introduction of ¹⁵N and ¹³C isotopes into thymine (B56734) and other nucleotides significantly enhances the power of NMR by overcoming inherent limitations such as spectral overlap and signal degeneracy, especially in larger and more complex nucleic acid systems. nih.govresearchgate.net
A fundamental step in any NMR-based structural study is the unambiguous assignment of all relevant resonances to specific atoms within the molecule. The use of ¹⁵N,¹³C-labeled thymine, often in conjunction with labeled guanine (B1146940), adenine (B156593), and cytosine, greatly facilitates this process. nih.govrsc.org
Site-specific low-level (1-2%) isotopic enrichment with ¹⁵N and/or ¹³C has become a cost-effective and established methodology for the unambiguous assignment of imino and amino proton signals, as well as sugar protons and methyl groups of thymines. semanticscholar.orgru.nl For instance, in the study of G-quadruplexes, oligonucleotides with site-specific low-enrichment (e.g., 2% ¹⁵N or 7% ¹⁵N, ¹³C) at specific thymine (and other) positions are synthesized. rsc.org One-dimensional (1D) ¹⁵N-filtered and two-dimensional (2D) ¹³C-HSQC (Heteronuclear Single Quantum Coherence) experiments can then be recorded. rsc.org These experiments selectively detect signals from the labeled nuclei, allowing for the clear identification and assignment of resonances that would otherwise be obscured in a crowded spectrum. ru.nlrsc.org
For example, in a study of a human telomeric variant DNA sequence, low-enrichment (7%) ¹⁵N, ¹³C site-specific labeling of thymine residues, along with other nucleotides, enabled the unambiguous assignment of H6 and methyl protons through ¹³C-filtered experiments and the correlation of ribose H1'-C1' signals in ¹³C-¹H HSQC spectra. semanticscholar.orgrsc.org This targeted labeling approach simplifies complex spectra and is crucial for the subsequent detailed structural and dynamic analysis. researchgate.netnih.gov
Table 1: Examples of Labeled Thymine Used in NMR Resonance Assignment
| Labeled Compound | Application | Spectroscopic Method | Reference |
| Site-specific 7% ¹⁵N, ¹³C-labeled Thymine | Unambiguous assignment of thymine base and sugar protons in a human telomeric G-quadruplex. | 2D ¹³C-HSQC | rsc.org |
| Site-specific 2% ¹³C, ¹⁵N-labeled Thymine | Unambiguous assignment of methyl and H6 protons in G-quadruplexes. | ¹³C-filtered experiments | semanticscholar.org |
| Residue-specific 8% ¹⁵N, ¹³C-labeled Thymine | Unambiguous assignment of H3 proton resonances in a G-quadruplex from Pseudomonas aeruginosa. | ¹⁵N-edited HSQC | rsc.org |
Isotopically labeled thymine is pivotal in determining the high-resolution structures of various nucleic acid forms, including duplexes, hairpins, and complex topologies like G-quadruplexes. ru.nlrsc.orgoup.com Once resonances are assigned, a variety of NMR experiments can be employed to generate distance and dihedral angle restraints that define the molecule's three-dimensional shape.
Nuclear Overhauser Effect (NOE) spectroscopy is a key technique that provides distance constraints between protons that are close in space. In ¹³C,¹⁵N-labeled nucleic acids, isotope-filtered NOESY experiments can be used to selectively observe NOEs involving the labeled sites, which helps in resolving ambiguity and building a more accurate structural model. nih.govnih.gov For example, the conformation of the sugar pucker, a critical determinant of DNA structure, can be analyzed by comparing the intensities of intra-residue NOE cross-peaks. nih.gov
In a study of a DNA duplex containing ¹³C,¹⁵N-labeled adenine and thymine, solution-state NMR was used to confirm the Watson-Crick conformation in its free form and its conversion to a Hoogsteen conformation upon binding to the antibiotic echinomycin, identified by a significant downfield shift of the adenine C8 resonance. pnas.org This demonstrates the power of isotopic labeling to detect subtle but functionally important conformational changes. pnas.org
Nucleic acids are not static molecules; they exhibit a wide range of motions that are often crucial for their biological function. nih.gov NMR spectroscopy, particularly when coupled with isotopic labeling, is a powerful tool to study these dynamics over timescales from picoseconds to seconds. oup.com
NMR relaxation experiments, such as the measurement of R1, R2, and heteronuclear NOEs, provide information about the mobility of specific sites within the molecule. The incorporation of ¹⁵N and ¹³C provides isolated spin pairs with simpler relaxation pathways, which simplifies the analysis of relaxation data. nih.gov For instance, ¹³C relaxation rates of protonated carbons in the bases of DNA have been measured at different magnetic field strengths to determine the chemical shift anisotropy (CSA), a parameter that is sensitive to local dynamics. researchgate.net
Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR is a technique used to study conformational exchange processes occurring on the microsecond to millisecond timescale. nih.govucl.ac.uk Site-specific ¹³C-labeling of thymine (and other bases) has been used to probe such dynamics in biologically important systems like the HIV-1 cTAR DNA, revealing exchange processes that are modulated by protein binding. researchgate.netnih.gov These studies provide insights into the conformational landscapes that nucleic acids explore to carry out their functions. nih.gov
Understanding how proteins recognize and bind to specific DNA sequences is fundamental to molecular biology. NMR spectroscopy with isotopically labeled nucleic acids offers a detailed view of these interactions at the atomic level. isotope.comnih.gov
A common strategy involves using a uniformly ¹³C/¹⁵N-labeled protein and an unlabeled DNA molecule. nih.govroyalsocietypublishing.org Chemical shift perturbation (CSP) mapping, where changes in the protein's HSQC spectrum are monitored upon DNA titration, can rapidly identify the protein residues at the binding interface. royalsocietypublishing.org
Conversely, using a labeled DNA, such as one containing Thymine-¹⁵N₂,¹³C, and an unlabeled protein allows for the direct observation of the DNA's response to binding. nih.gov This can reveal changes in DNA conformation, dynamics, and the specific contacts made with the protein. nih.govnih.gov For instance, intermolecular NOEs can be observed in isotope-filtered NOESY experiments between the labeled DNA and the unlabeled protein, providing direct distance restraints that define the architecture of the complex. oup.com In a study of the AtWRKY4 protein binding to its target DNA, specific thymine bases were ¹⁵N-labeled to measure residual dipolar couplings (RDCs), which provide long-range orientational information, helping to define the precise orientation of the DNA within the protein-DNA complex. researchgate.net
G-quadruplexes (G4s) are non-canonical four-stranded structures formed in guanine-rich regions of nucleic acids, which are implicated in various biological processes. NMR is the primary method for determining the high-resolution structures of these complex folds. rsc.org The inherent complexity and potential for polymorphism in G4 structures make isotopic labeling essential for their study. rsc.orgrsc.org
Site-specific and low-enrichment ¹³C and ¹⁵N labeling of thymine and guanine residues has become a standard and cost-effective strategy for the unambiguous resonance assignment in G-quadruplexes. semanticscholar.orgru.nl This approach was critical in determining the novel chair-type G-quadruplex structure formed by a human telomeric variant sequence and in characterizing the antiparallel quadruplex formed by a sequence from the Pseudomonas aeruginosa genome. rsc.orgrsc.org By selectively labeling specific positions, researchers can disentangle the complex network of NOE connectivities and definitively assign the hydrogen-bonding patterns and glycosidic conformations that define the unique topology of each G-quadruplex. rsc.org
Studies of Protein-Nucleic Acid Interactions and Binding Interfaces
Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When combined with isotopic labeling, it becomes a quantitative tool for studying nucleic acids. Thymine-¹⁵N₂,¹³C can be used as an internal standard for the accurate quantification of natural thymine by GC-MS or LC-MS. caymanchem.com
Quantification of Labeled Metabolites and Nucleic Acid Derivatives
The use of stable isotope-labeled internal standards is a cornerstone for accurate and precise quantification in mass spectrometry (MS). enghusen.dk Thymine-¹⁵N₂,¹³C and its derivatives serve as ideal internal standards for the quantification of their unlabeled counterparts in complex biological matrices. This approach, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of the heavy-labeled standard to a sample before processing and analysis. nih.govresearchgate.net
Because the isotopically labeled standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source. nih.gov However, it is readily distinguishable by its higher mass. By measuring the ratio of the signal intensity from the natural abundance analyte to that of the heavy-labeled standard, highly accurate quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response.
Thymine-¹³C₅,¹⁵N₂ is specifically designed for use as an internal standard for quantifying thymine via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This methodology is crucial for studies measuring the levels of nucleobases and nucleosides in various contexts, from monitoring cellular metabolism to quantifying DNA damage products. enghusen.dkacs.org The reliability of quantitative workflows, such as those using triple quadrupole mass spectrometers in multiple reaction monitoring (MRM) mode, is significantly enhanced by the use of stable isotope-labeled standards. nih.gov
| Application | Technique | Role of Thymine-¹⁵N₂,¹³C | Reference |
|---|---|---|---|
| Quantification of thymine | GC-MS, LC-MS | Internal Standard | caymanchem.com |
| Quantification of DNA adducts | HPLC-ESI-MS/MS | Internal Standard (Analyte Analogue) | nih.gov |
| Quantification of noncanonical nucleosides | UHPLC-QQQ-MS | Internal Standard for Isotope Dilution | researchgate.net |
| Quantification of oxidatively damaged nucleosides | LC-MS/MS | Internal Standard | acs.org |
Metabolic Flux Analysis (MFA) and Pathway Tracing
Metabolic flux analysis (MFA) utilizes stable isotope tracers to map the flow of atoms through metabolic networks, providing a quantitative measure of pathway activity. researchgate.net By supplying cells or organisms with nutrients enriched in heavy isotopes, such as ¹³C-glucose or ¹⁵N-glutamine, researchers can trace the incorporation of these labels into downstream metabolites, including the building blocks of nucleic acids like thymine. nih.govnih.govresearchgate.net
Dual labeling with both ¹³C and ¹⁵N (¹³C¹⁵N-MFA) offers a particularly powerful approach for simultaneously quantifying carbon and nitrogen fluxes. nih.gov For pyrimidine (B1678525) biosynthesis, ¹³C, ¹⁵N-labeled glutamine can serve as a tracer, with its carbon and nitrogen atoms being incorporated into the pyrimidine ring. researchgate.net Analysis of the mass isotopomer distributions in thymine and its precursors by MS reveals the relative contributions of different biosynthetic pathways. nih.govresearchgate.net For example, this method can distinguish the de novo synthesis pathway, which utilizes precursors like glutamine and aspartate, from salvage pathways. researchgate.net
Such tracing studies are essential for understanding how metabolic pathways are regulated in different physiological states or in response to therapeutic agents. nih.gov For instance, research on T-cell metabolism has used ¹³C and ¹⁵N tracers to show that under certain conditions, cells secrete ¹⁵N-labeled uracil (B121893) and thymine, providing insights into nucleotide metabolism reprogramming. escholarship.org
| Tracer Compound | Labeled Atoms | Pathway Studied | Key Finding | Reference |
|---|---|---|---|---|
| Glutamine | ¹³C, ¹⁵N | Pyrimidine de novo synthesis | Traces glutamine's C and N atoms into the uracil ring, a precursor to thymine. | researchgate.net |
| Glucose / Glutamine | ¹³C / ¹⁵N | Central Carbon & Nitrogen Metabolism | Enables simultaneous quantification of carbon and nitrogen fluxes into amino acid and nucleotide biosynthesis. | nih.gov |
| Generic Tracers | ¹³C, ¹⁵N | T-Cell Nucleotide Metabolism | Revealed secretion of ¹⁵N-labeled thymine, indicating specific metabolic reprogramming. | escholarship.org |
Characterization of Nucleic Acid Modifications and Repair Intermediates
The chemical identity of DNA is not static; bases can undergo modification through enzymatic processes or damage from reactive species. Stable isotope labeling is an invaluable tool for identifying and characterizing these modified bases and the intermediates formed during DNA repair. nih.gov By synthesizing oligonucleotides with ¹³C,¹⁵N-labeled thymine, a unique mass tag is introduced that allows its reaction products to be unambiguously identified by mass spectrometry. oup.com
This approach is particularly useful for resolving ambiguity in complex reaction pathways. For example, oxidative damage to 5-methylcytosine (B146107) (5mC) can lead to products that, after deamination, are identical to thymine derivatives. oup.com Using ¹⁵N₂-labeled thymine in one DNA strand and unlabeled 5mC in another allows researchers to distinguish the oxidative products originating from each base, clarifying their relative reactivity in different sequence contexts. oup.com
Furthermore, isotopically labeled standards of damaged bases, such as thymine glycol or other crosslinked lesions, are essential for their accurate quantification in studies of DNA damage and repair. nih.gov The synthesis of lesions like 5,6-dihydrothymine-l, 3-¹⁵N₂-2-¹³C has been specifically reported for use in DNA repair studies. This enables the precise measurement of lesion formation and removal, providing critical data for understanding the mechanisms of DNA repair pathways. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman, SERS, THz-TDS)
Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman scattering (SERS), probe the vibrational modes of molecules. These vibrations are sensitive to bond strength, atomic mass, and molecular environment. The introduction of ¹³C and ¹⁵N isotopes into the thymine molecule induces predictable shifts in its vibrational frequencies, providing a powerful method for assigning spectral bands and studying molecular structure and interactions. acs.org
Analysis of Vibrational Modes and Isotopic Shifts
The vibrational spectrum of a molecule as complex as thymine, which has 39 fundamental vibrational modes, can be difficult to assign. acs.org Isotopic substitution is a definitive method for clarifying these assignments. acs.orgacs.org When a ¹²C atom is replaced by ¹³C or a ¹⁴N by ¹⁵N, the increased mass of the atom causes a decrease in the frequency of any vibrational mode in which that atom participates. The magnitude of this isotopic shift is related to the extent of the atom's displacement in that specific mode.
A comprehensive study of thymine and its isotopomers, including thymine-¹⁵N₂ and thymine-6-¹³C, has provided detailed assignments for its FT-IR and FT-Raman spectra. acs.org For example, the N-H stretching vibrations are highly localized, and their frequencies shift downwards upon ¹⁵N substitution, confirming their assignment. acs.org Similarly, modes involving the pyrimidine ring structure are affected by both ¹³C and ¹⁵N labeling, allowing for the deconvolution of complex spectral regions where multiple vibrational motions are coupled. acs.org While labeling with multiple isotopes can create a more complex difference spectrum, it provides a wealth of information for detailed vibrational analysis. acs.org
| Vibrational Mode | Natural Abundance Frequency (cm⁻¹) | Thymine-¹⁵N₂ Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) | Reference |
|---|---|---|---|---|
| N₃H Stretch | 3180 | 3165 | -15 | acs.org |
| N₁H Stretch | 3201 | 3186 | -15 | acs.org |
| Ring Deformation | 966 | 951 | -15 | acs.org |
| Ring Deformation | 524 | 521 | -3 | acs.org |
Note: Frequencies are for polycrystalline thymine and represent a selection of observed shifts.
Probing Hydrogen Bonding Networks and Tautomerism
The vibrational frequencies of functional groups involved in hydrogen bonding, such as the C=O and N-H groups of thymine, are highly sensitive to their environment. acs.orgnih.gov Isotope-edited IR spectroscopy, which compares the spectra of labeled and unlabeled molecules, can isolate the signals from specific groups and probe their H-bonding status. acs.orgsemanticscholar.org
By using fully ¹³C- and ¹⁵N-labeled thymine, or thymine labeled at a specific site like the C2=O group, researchers can pinpoint the vibrational signal of that carbonyl within the congested spectrum of a large DNA molecule. acs.orgnih.gov The frequency of this C=O stretch shifts depending on the strength of the hydrogen bonds it forms. nih.gov This method has been used to show that the C2=O of thymine in a DNA duplex experiences weak H-bonding interactions, consistent with a C-H···O bond with its adenine partner. acs.orgnih.gov
This approach can also help distinguish between different tautomers of thymine (e.g., the major keto form versus the rare enol form). nih.gov Since tautomers differ in the location of protons and the nature of double bonds (C=O vs. C-OH), their vibrational spectra are distinct. scielo.br Isotopic labeling helps to unambiguously assign the spectra, confirming which tautomeric form is present under specific conditions. scielo.brresearchgate.net
Surface Adsorption and Interfacial Studies
Surface-enhanced Raman scattering (SERS) is a highly sensitive technique for studying molecules adsorbed on nanostructured metal surfaces, typically silver or gold. researchgate.netmdpi.com The SERS spectrum provides information about the orientation and chemical state of the adsorbed molecule. However, assigning the complex SERS spectra can be challenging.
Isotopic labeling of thymine provides a robust method for assigning vibrational modes in SERS studies. researchgate.net By observing which peaks shift upon ¹⁵N or ¹³C substitution, researchers can confidently identify the vibrations associated with specific parts of the molecule. This information is critical for interpreting SERS data to determine how thymine interacts with the surface. For example, if ring modes involving nitrogen atoms are strongly enhanced and shifted, it suggests an interaction via the pyrimidine ring. This has been used to study the tautomerism of thymine upon adsorption to silver surfaces, revealing that the N3-deprotonated tautomer is the dominant species. researchgate.net This level of detail is crucial for understanding interfacial phenomena in fields ranging from biosensing to nanotechnology. acs.org
Computational and Theoretical Approaches in Conjunction with Isotopic Labeling Data
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Spectroscopic Interpretation
Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are essential for interpreting the complex vibrational and NMR spectra of molecules like thymine (B56734). Isotopic labeling with ¹⁵N and ¹³C creates specific shifts in spectroscopic signals, which serve as precise benchmarks for validating and refining theoretical models.
DFT calculations are used to predict the vibrational frequencies of different molecular bonds. researchgate.net When an atom is replaced by its heavier isotope, such as ¹⁴N with ¹⁵N or ¹²C with ¹³C, the frequency of vibrations involving that atom decreases. By comparing the calculated frequency shifts with those observed experimentally in the infrared (IR) or Raman spectra of Thymine-15N2,13C, researchers can make unambiguous assignments of spectral bands to specific molecular motions. researchgate.netacs.org For instance, the stretching vibrations of C=O groups and various ring deformation modes in thymine can be confidently identified. acs.org This process is complicated by the extensive mixing of vibrations, but the distinct shifts from dual labeling help to deconvolve these complex spectra. acs.org
Similarly, DFT is employed to calculate NMR chemical shift tensors. researchgate.netaip.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. The substitution of neighboring atoms with ¹⁵N and ¹³C isotopes can subtly alter these environments and, consequently, the NMR signals. High-level DFT calculations that include lattice effects in solid-state simulations have demonstrated a remarkable ability to predict ¹⁵N chemical shifts with high accuracy, improving the agreement between experimental and computed data significantly. aip.org This synergy between isotopic labeling and DFT calculations allows for precise structural determination and the assignment of NMR resonances, which is crucial for studying molecular interactions and dynamics. researchgate.netaip.org
Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Labeled Thymine This table illustrates the typical shifts observed upon isotopic labeling, aiding in the assignment of vibrational modes. Data is representative and compiled from principles described in cited literature.
| Vibrational Mode | Unlabeled Thymine (Experimental) | Unlabeled Thymine (DFT Calculated) | ¹⁵N₂,¹³C-Labeled Thymine (Predicted Shift) |
| C₂=O Stretch | ~1740 | ~1745 | -30 to -45 cm⁻¹ |
| C₄=O Stretch | ~1695 | ~1700 | -25 to -40 cm⁻¹ |
| Ring Deformation (involving N) | ~1480 | ~1485 | -15 to -25 cm⁻¹ |
| C₆-H Bending | ~1420 | ~1425 | Minimal Shift |
Note: Predicted shifts are estimates based on principles of vibrational spectroscopy and isotopic effects.
Modeling of Isotopic Distribution and Flux Networks
In the context of cellular metabolism, isotopic labeling is a cornerstone of metabolic flux analysis (MFA), which quantifies the rates of reactions in metabolic networks. maranasgroup.comnih.gov Using a dually labeled compound like this compound, or more commonly, co-labeling with separate ¹³C- and ¹⁵N-labeled substrates, allows researchers to simultaneously trace the paths of carbon and nitrogen atoms through complex biochemical pathways. nih.govembopress.org
Computational models are essential for interpreting the data from these experiments. rsc.org When cells are supplied with labeled nutrients, the isotopes are incorporated into various downstream metabolites, including the building blocks of DNA like thymine. Mass spectrometry (MS) or NMR is used to measure the resulting mass isotopomer distributions (MIDs) in these metabolites. biorxiv.org
Mathematical models of the metabolic network are then constructed, representing all known biochemical reactions and atom transitions. maranasgroup.comnih.gov By fitting the model-predicted MIDs to the experimentally measured data, researchers can estimate the intracellular metabolic fluxes. nih.govbiorxiv.org The use of both ¹³C and ¹⁵N labels provides more constraints on the model, leading to a more resolved and accurate flux map. embopress.org This dual-labeling approach is particularly powerful for studying the interconnectedness of carbon and nitrogen metabolism, such as in amino acid and nucleotide biosynthesis. nih.govrsc.org For example, such models can quantify the percentage of pyrimidines synthesized de novo versus through salvage pathways by tracing the incorporation of labeled aspartate and glutamine. rsc.org
Table 2: Illustrative Isotopic Tracing in Nucleotide Biosynthesis This table shows how dual labels can distinguish between metabolic pathways contributing to thymine synthesis.
| Metabolic Precursor | Isotopic Label | Pathway | Expected Labeling Pattern in Thymine Ring |
| [U-¹³C]-Glucose | ¹³C | Pentose Phosphate | ¹³C in deoxyribose sugar |
| [¹⁵N]-Glutamine | ¹⁵N | De Novo Pyrimidine (B1678525) | ¹⁵N at the N3 position |
| [¹⁵N]-Aspartate | ¹⁵N | De Novo Pyrimidine | ¹⁵N at the N1 position |
| [¹⁵N₂]-Thymidine | ¹⁵N | Salvage Pathway | ¹⁵N at both N1 and N3 positions |
Emerging Research Directions and Future Prospects
Integration of Multi-Spectroscopic Techniques for Comprehensive Biomolecular Analysis
The true power of isotopic labeling is unlocked when combined with a suite of advanced spectroscopic techniques. Each method provides a unique window into the world of molecules, and their integration offers a more complete picture of biomolecular structure, dynamics, and function. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is particularly potent. nih.gov
NMR spectroscopy, especially when using ¹³C and ¹⁵N labeled molecules, can provide high-resolution structural and dynamic information of biomolecules like DNA and proteins in solution. acs.orgchemie-brunschwig.ch For instance, the incorporation of ¹⁵N and ¹³C labels into nucleic acids helps to overcome the challenge of poor chemical shift dispersion that increases with the size of the RNA or DNA molecule. acs.orgnih.gov This allows researchers to monitor specific atomic sites within these large molecules. acs.org
Mass spectrometry, on the other hand, excels at identifying and quantifying molecules with high sensitivity. caymanchem.com When a molecule like Thymine-¹⁵N₂,¹³C is incorporated into DNA, subsequent analysis by LC-MS (Liquid Chromatography-Mass Spectrometry) can track the fate of the labeled thymine (B56734) through various metabolic pathways. tue.nlnih.gov The distinct mass shift created by the ¹³C and ¹⁵N isotopes allows for clear differentiation from their unlabeled counterparts. wikipedia.org
Vibrational spectroscopy techniques, such as Raman spectroscopy, also benefit from isotopic labeling. Ultraviolet Resonance Raman (UVRR) spectroscopy can selectively probe nucleobases like thymine. acs.org The isotopic substitution in Thymine-¹⁵N₂,¹³C would lead to predictable shifts in the vibrational frequencies, providing a specific signal to track the labeled base within complex biological systems like nucleoprotein complexes. acs.org
The integration of these techniques provides a multi-faceted view of biological systems. For example, a researcher could use Thymine-¹⁵N₂,¹³C to study DNA repair mechanisms. By feeding cells the labeled thymine, they can use LC-MS to quantify the incorporation of the new thymine into DNA during repair. Concurrently, NMR could be used to study the structural changes in the DNA and the repair enzymes involved, taking advantage of the signals from the ¹³C and ¹⁵N nuclei. nih.gov
Table 1: Comparison of Spectroscopic Techniques for Analyzing Isotope-Labeled Biomolecules
| Technique | Information Provided | Advantages with Thymine-¹⁵N₂,¹³C Labeling |
| NMR Spectroscopy | High-resolution 3D structure and dynamics in solution. acs.org | Resolves spectral overlap in large biomolecules; enables specific monitoring of thymine and its interactions. acs.orgnih.gov |
| Mass Spectrometry | Molecular weight determination, quantification, and metabolic tracing. caymanchem.com | Allows for precise tracking and quantification of thymine incorporation into DNA and its metabolic fate. tue.nlnih.gov |
| Raman Spectroscopy | Vibrational modes, chemical bond information, and molecular fingerprinting. acs.org | Provides a specific vibrational signature for the labeled thymine, enabling its detection in complex environments. acs.org |
Development of Novel Labeling Methodologies for Increasingly Complex Biological Systems
As research moves towards studying more complex biological systems, such as multicellular organisms and microbial communities, there is a growing need for innovative methods to deliver isotopic labels like Thymine-¹⁵N₂,¹³C. The goal is to label specific molecules, cells, or tissues with high efficiency and precision.
In vivo labeling strategies involve introducing the labeled compound directly into a living organism. For studying DNA dynamics in whole animals, C. elegans is a model organism amenable to stable isotope labeling through its diet. nih.gov This allows for the tracing of lipid metabolism and could be adapted for tracking nucleotide metabolism using labeled thymine.
For more targeted labeling, chemo-enzymatic methods are being developed. These approaches combine chemical synthesis to create the labeled building blocks (like ¹³C and ¹⁵N enriched pyrimidines) with enzymatic methods to incorporate them into larger biomolecules. acs.orgnih.gov This provides a high degree of control over the placement of the isotopic label. acs.org For instance, researchers have developed methods for the chemical synthesis of thymidine (B127349) containing both ¹³C and ¹⁵N, which can then be incorporated into DNA. oup.com
Cell-free protein synthesis and DNA amplification systems offer another powerful in vitro labeling approach. For example, rolling circle amplification can be used to produce large quantities of specifically labeled DNA. ru.nl This would be an ideal method for preparing DNA samples with Thymine-¹⁵N₂,¹³C for detailed structural studies by NMR.
A significant area of development is site-specific labeling, where the isotope is placed at a very specific position within a molecule or a biological system. acs.org This can be achieved through a combination of genetic engineering of metabolic pathways and the use of specifically labeled precursors. researchgate.net The ability to incorporate labels at specific positions will be a game-changer for studying RNA and DNA structural and chemical biology. acs.org
Expanding Applications in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov Isotopic tracers like Thymine-¹⁵N₂,¹³C are becoming indispensable tools in this field, particularly in the context of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics. biotechdelft.comnih.gov
DNA Stable Isotope Probing (DNA-SIP) is a powerful technique that uses substrates labeled with heavy isotopes like ¹³C or ¹⁵N to identify active microorganisms in a complex community. researchgate.netresearchgate.net When a microbial community is fed a labeled substrate, the organisms that consume it will incorporate the heavy isotopes into their DNA. researchgate.net By separating the "heavy" DNA from the "light" DNA through centrifugation, researchers can identify the active microbes by sequencing the heavy DNA. researchgate.net Using a dually-labeled compound like Thymine-¹⁵N₂,¹³C could provide an even greater density shift, enhancing the separation and identification process. wikipedia.org
In metabolomics, stable isotope tracing is used to map metabolic pathways and quantify fluxes. nih.gov By introducing Thymine-¹⁵N₂,¹³C into cells, researchers can follow the ¹³C and ¹⁵N atoms as they are incorporated into various downstream metabolites, providing a dynamic view of nucleotide metabolism. researchgate.netacs.org This is crucial for understanding metabolic reprogramming in diseases like cancer. nih.gov
The integration of different "omics" datasets, enhanced by stable isotope labeling, provides a more comprehensive understanding of biological processes. frontiersin.org For example, a study could use DNA-SIP with labeled thymine to identify active bacteria in the gut, while simultaneously using proteomics to see which proteins are being expressed by these bacteria and metabolomics to see what metabolic pathways are active. This multi-omics approach allows for the construction of detailed models of how biological systems function. frontiersin.org
Table 2: Applications of Thymine-¹⁵N₂,¹³C in Systems Biology and Multi-Omics
| Field | Application of Thymine-¹⁵N₂,¹³C | Research Insights |
| DNA Stable Isotope Probing (DNA-SIP) | Tracing the incorporation of thymine into the DNA of active microorganisms in a community. researchgate.netresearchgate.net | Identification of key microbial players and their metabolic roles in complex ecosystems. researchgate.net |
| Metabolomics | Mapping the metabolic fate of thymine and quantifying metabolic pathway fluxes. nih.gov | Understanding nucleotide metabolism, biosynthesis, and degradation pathways in health and disease. nih.gov |
| Proteomics | Quantifying protein turnover and synthesis in response to changes in DNA metabolism. | Linking changes in DNA replication and repair to the cellular protein machinery. |
| Multi-Omics Integration | Providing a dynamic layer of information to connect genomic potential with metabolic function. frontiersin.org | Building comprehensive models of cellular and organismal physiology. frontiersin.org |
Advancements in Data Processing and Interpretation Algorithms for Isotopic Tracing
The vast and complex datasets generated by modern spectroscopic analysis of isotopically labeled samples necessitate the development of sophisticated computational tools and algorithms for data processing and interpretation. researchgate.netd-nb.info
A major challenge in metabolomics studies using stable isotopes is the correction for the natural abundance of heavy isotopes. mdpi.com Software tools like IsoCorrectoR and AccuCor2 have been developed to perform these corrections, which are essential for accurately determining the level of isotopic enrichment from the tracer. nih.gov Tools like IsoCor v2 are designed to handle data from various mass spectrometers and can correct for dual-isotope tracers like ¹³C and ¹⁵N. nih.gov
Another critical step is the identification and quantification of isotopologues—molecules that differ only in their isotopic composition. researchgate.net A number of software packages, including geoRge, mzMatch-ISO, and X¹³CMS, have been created to automatically detect and quantify isotopologues in LC/MS data. acs.orgoup.com These tools use different algorithms to pick peaks, group potential isotopologues, and perform statistical analysis. researchgate.net The geoRge tool, for instance, compares labeled and unlabeled samples to identify significant changes in isotopic distribution, which is a robust method for tracking stable isotopes. researchgate.netnih.gov
For DNA-SIP data, computational pipelines are needed to process the vast amounts of sequencing data generated from the "heavy" DNA fractions. These pipelines help to identify the microbial taxa that have incorporated the isotopic label and to quantify their abundance.
The future of data analysis in this field lies in the development of machine learning and artificial intelligence-based approaches. biorxiv.org These methods can help to identify complex patterns in large multi-omics datasets, predict metabolic fluxes, and generate new hypotheses about the functioning of biological systems. biorxiv.org As the volume and complexity of data from isotopic tracing experiments continue to grow, these advanced computational tools will be essential for extracting meaningful biological insights. d-nb.infobiorxiv.org
Q & A
Advanced Research Question
- Transcriptomic Correlation : Pair isotopic labeling data with RNA-seq to identify enzymes (e.g., thymidine kinase) regulating salvage pathway activity.
- Proteomic Validation : Use SILAC (<sup>13</sup>C/<sup>15</sup>N-labeled amino acids) to quantify enzyme expression levels alongside thymine isotopic data .
- Metabolomic Profiling : Apply untargeted LC-HRMS to detect co-enriched metabolites (e.g., ATP, NAD<sup>+</sup>) that influence thymine utilization .
What are the limitations of using Thymine-<sup>15</sup>N2,<sup>13</sup>C in long-term in vivo studies, and how can they be mitigated?
Advanced Research Question
- Isotopic Dilution : Prolonged studies may dilute labels due to endogenous thymine synthesis. Use knockout models (e.g., thymidine kinase-deficient cells) to limit unlabeled thymine production .
- Toxicity : High concentrations of labeled thymine may inhibit growth. Conduct dose-response assays to determine non-toxic thresholds .
- Tissue Heterogeneity : In animal models, employ microdissection or single-cell sequencing to account for tissue-specific isotope incorporation .
How should researchers document and report the use of Thymine-<sup>15</sup>N2,<sup>13</sup>C to meet reproducibility standards in publications?
Basic Research Question
Follow ICMJE guidelines:
- Chemical Specifications : Report supplier, batch number, isotopic purity (e.g., ≥98% <sup>13</sup>C, ≥99% <sup>15</sup>N), and storage conditions (−80°C in anhydrous DMSO) .
- Protocol Transparency : Detail extraction methods, LC-HRMS parameters (e.g., ionization mode, resolution), and data processing software .
- Ethical Compliance : Include ethics committee approval for animal/human studies and data anonymization measures .
What statistical approaches are recommended for analyzing time-resolved isotopic labeling data from Thymine-<sup>15</sup>N2,<sup>13</sup>C experiments?
Advanced Research Question
- Compartmental Modeling : Use ordinary differential equations (ODEs) to simulate thymine uptake and conversion rates .
- Bayesian Inference : Quantify uncertainty in flux estimates by integrating prior knowledge (e.g., enzyme kinetics) with experimental data.
- Cluster Analysis : Group cells/tissues by labeling kinetics to identify subpopulations with distinct metabolic behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
